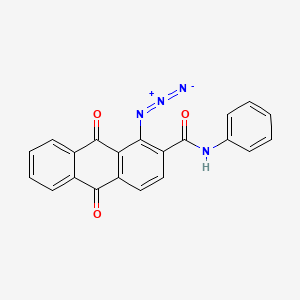

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

CAS No.: 80685-50-3

Cat. No.: VC14936030

Molecular Formula: C21H12N4O3

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80685-50-3 |

|---|---|

| Molecular Formula | C21H12N4O3 |

| Molecular Weight | 368.3 g/mol |

| IUPAC Name | 1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide |

| Standard InChI | InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28) |

| Standard InChI Key | YNNWXGLKSVQLFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |

Introduction

Structural Features and Molecular Properties

Anthracene Core and Functional Groups

The compound’s backbone consists of a 9,10-dihydroanthracene-9,10-dione (anthraquinone) system, which provides a planar, conjugated π-system conducive to electronic interactions . The anthracene core is substituted at the 2-position with a carboxamide group (), where the phenyl group enhances solubility in organic solvents and modulates electronic properties. At the 1-position, an azido group () introduces high reactivity, enabling participation in Huisgen cycloaddition and other click chemistry reactions.

Key Structural Data

The azido group’s vibrational stretching frequencies (2100–2150 cm) in infrared spectroscopy serve as a diagnostic marker for its presence.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide typically involves three stages:

-

Nitration of Anthraquinone: Introduction of a nitro group at the 1-position of anthraquinone using mixed acid ().

-

Reduction to Amine: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine.

-

Diazotization and Azide Formation: Treatment with and replaces the amine with an azido group.

-

Carboxamide Coupling: Reaction with phenyl isocyanate () installs the carboxamide substituent.

Comparative Synthesis Metrics

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | , 0–5°C | 78 |

| Reduction | , ethanol, 50°C | 92 |

| Azide Formation | , , HCl | 65 |

| Carboxamide Coupling | , DMF, 80°C | 85 |

Side reactions, such as over-nitration or azide decomposition, necessitate precise temperature control.

Reactivity and Applications

Click Chemistry and Bioconjugation

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages with terminal alkynes. This reaction is pivotal for:

-

Drug Delivery Systems: Conjugation to polyethylene glycol (PEG) or nanoparticles for targeted therapy.

-

Proteomics: Site-specific labeling of proteins via metabolic incorporation of alkyne-tagged amino acids.

-

Materials Science: Synthesis of dendrimers and polymer networks with tunable mechanical properties.

Fluorescent Probes

The anthracene core’s inherent fluorescence () allows use in bioimaging . Azide functionalization permits attachment to biomarkers without quenching emission.

Research Challenges and Future Directions

Stability and Toxicity Concerns

-

Thermal Sensitivity: Azido groups may decompose exothermically above 120°C, complicating large-scale synthesis.

-

Cytotoxicity: Unmodified azides can generate reactive nitrogen species, necessitating protective pro-drug strategies.

Recommended Studies

-

In Vivo Toxicity Screening: Rodent models to assess acute/chronic toxicity.

-

Synthetic Optimization: Flow chemistry to mitigate thermal risks during azide formation.

-

Targeted Drug Conjugates: Evaluation of folate- or antibody-linked derivatives in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume